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Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzaldehyde

Cat. No.: B1600471

Spectroscopic Data for 3-Methoxy-4-
nitrobenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Methoxy-4-nitrobenzaldehyde (CsH7NOa4; Molecular Weight: 181.15 g/mol [1][2]), a
valuable intermediate in organic synthesis. This document is intended for researchers,
scientists, and drug development professionals, offering a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information
presented herein is crucial for compound identification, purity assessment, and quality control
in a laboratory setting.

Introduction

3-Methoxy-4-nitrobenzaldehyde, with the CAS number 80410-57-7[2][3], is a substituted
aromatic aldehyde. Its structure, featuring an aldehyde, a methoxy group, and a nitro group on
a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its
spectral data is paramount for confirming its identity and for tracking its transformations in
chemical reactions. This guide will delve into the theoretical underpinnings and practical
aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Chemical Structure:

Caption: Chemical structure of 3-Methoxy-4-nitrobenzaldehyde.
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Safety and Handling

3-Methoxy-4-nitrobenzaldehyde is classified as harmful if swallowed, causes skin and
serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when
handling this compound.[1] All work should be conducted in a well-ventilated fume hood. For
detailed safety information, please consult the Safety Data Sheet (SDS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons.

Experimental Protocol: tH NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-4-nitrobenzaldehyde in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in a standard 5 mm NMR
tube.

e Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
o Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.

o Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline
correction, to obtain the frequency-domain spectrum.

'H NMR Data (400 MHz, CDCIs)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz
) Aldehyde proton
10.05 Singlet 1H -
(-CHO)
7.92 Doublet 1H 8.1 Aromatic proton
7.60 Doublet 1H 1.3 Aromatic proton
Doublet of )
7.54 1H 81,15 Aromatic proton
Doublets
' Methoxy protons
4.03 Singlet 3H -

(-OCHs3)

Source: ChemicalBook[4]
Interpretation:

The *H NMR spectrum of 3-Methoxy-4-nitrobenzaldehyde shows distinct signals
corresponding to the different protons in the molecule. The downfield singlet at 10.05 ppm is
characteristic of an aldehyde proton. The signals in the aromatic region (7.54-7.92 ppm) are
consistent with a trisubstituted benzene ring. The singlet at 4.03 ppm with an integration of 3H
confirms the presence of the methoxy group. The splitting patterns of the aromatic protons are
in agreement with the substitution pattern on the benzene ring.

3C NMR Spectroscopy

Carbon-13 NMR (*3C NMR) provides information about the different carbon environments in a
molecule.

Experimental Protocol: 3C NMR Spectroscopy

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated
solvent) is typically used for 33C NMR compared to *H NMR.

 Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
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o Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each unique carbon atom.

» Data Processing: Similar to *H NMR, the FID is processed using Fourier transform, phasing,
and baseline correction.

Expected 3C NMR Data:

While a specific experimental spectrum for 3-Methoxy-4-nitrobenzaldehyde is not readily
available in the searched literature, the expected chemical shifts can be predicted based on the
structure and comparison with similar compounds.

Expected Chemical Shift (d) ppm Assighment

~190 Aldehyde carbon (C=0)

~160 Aromatic carbon attached to -OCHs

~150 Aromatic carbon attached to -NO2

110-140 Other aromatic carbons

~56 Methoxy carbon (-OCH3)
Interpretation:

The aldehyde carbonyl carbon is expected to appear significantly downfield, around 190 ppm.
The aromatic carbons will resonate in the 110-160 ppm region, with the carbons directly
attached to the electron-withdrawing nitro group and the electron-donating methoxy group
showing distinct chemical shifts. The methoxy carbon will appear upfield, typically around 56

ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
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o Sample Preparation: The spectrum can be obtained using a solid sample (as a KBr pellet or
using an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable
solvent.

 Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the interferogram.

o Data Processing: A Fourier transform is applied to the interferogram to obtain the IR
spectrum.

Expected IR Absorption Bands:

Wavenumber (cm~12) Functional Group Vibration
~3100-3000 Aromatic C-H Stretching
~2900-2800 Aldehyde C-H Stretching
~1700 Aldehyde C=0 Stretching
~1600, ~1470 Aromatic C=C Stretching
) Asymmetric & Symmetric
~1520, ~1340 Nitro N-O ]
Stretching
Asymmetric & Symmetric
~1250, ~1030 Aryl-O-CHs _
Stretching
Interpretation:

The IR spectrum of 3-Methoxy-4-nitrobenzaldehyde is expected to show characteristic
absorption bands for the aldehyde, nitro, and methoxy functional groups. A strong peak around
1700 cm~1 corresponds to the carbonyl stretch of the aldehyde. Two strong absorptions around
1520 cm~t and 1340 cm~1 are indicative of the asymmetric and symmetric stretching of the
nitro group, respectively. The presence of the methoxy group will be confirmed by the C-O
stretching bands.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid
Chromatography (LC).

« |onization: A suitable ionization technique, such as Electron lonization (EIl) or Electrospray
lonization (ESI), is used to generate ions.

o Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.qg.,
quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrum Data:

e Molecular lon (M*): The molecular weight of 3-Methoxy-4-nitrobenzaldehyde is 181.15
g/mol . Therefore, the molecular ion peak is expected at m/z = 181.

e Major Fragments: Fragmentation of the molecular ion can lead to several characteristic
fragment ions. Expected fragments include:

o m/z = 180: Loss of a hydrogen atom ([M-H]*)
o m/z = 152: Loss of the formyl radical ((M-CHO]*)
o m/z = 135: Loss of a nitro group ([M-NO:z]*)

o m/z = 107: Further fragmentation of the [M-NOz]* ion.
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Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provides a detailed and multi-faceted
characterization of 3-Methoxy-4-nitrobenzaldehyde. The *H NMR data confirms the proton
environment, while the expected 13C NMR, IR, and MS data provide complementary
information about the carbon skeleton, functional groups, and molecular weight. This
comprehensive analysis serves as a reliable reference for scientists working with this
compound, ensuring its correct identification and use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 3-Methoxy-4-nitrobenzaldehyde
(NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160047 1#spectroscopic-data-for-3-methoxy-4-
nitrobenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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